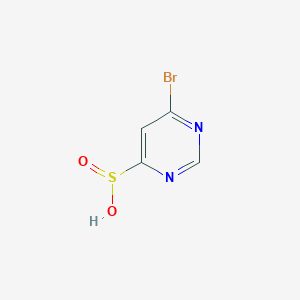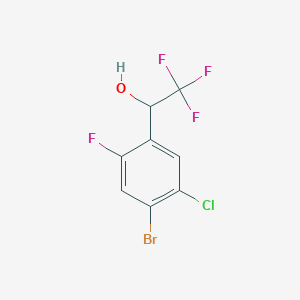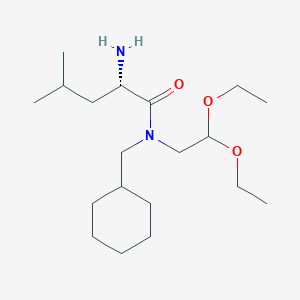
(S)-2-Amino-N-(cyclohexylmethyl)-N-(2,2-diethoxyethyl)-4-methylpentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Amino-N-(cyclohexylmethyl)-N-(2,2-diethoxyethyl)-4-methylpentanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a cyclohexylmethyl group, and a diethoxyethyl group attached to a pentanamide backbone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(cyclohexylmethyl)-N-(2,2-diethoxyethyl)-4-methylpentanamide typically involves multiple steps, starting from readily available starting materials. One common approach is to use a combination of amination and acylation reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to isolate the final product.
化学反応の分析
Types of Reactions
(S)-2-Amino-N-(cyclohexylmethyl)-N-(2,2-diethoxyethyl)-4-methylpentanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired transformation, but they often involve controlled temperature, pressure, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
科学的研究の応用
(S)-2-Amino-N-(cyclohexylmethyl)-N-(2,2-diethoxyethyl)-4-methylpentanamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in the study of enzyme interactions and protein-ligand binding due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (S)-2-Amino-N-(cyclohexylmethyl)-N-(2,2-diethoxyethyl)-4-methylpentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action can include signal transduction, metabolic regulation, and gene expression modulation.
類似化合物との比較
Similar Compounds
Some compounds similar to (S)-2-Amino-N-(cyclohexylmethyl)-N-(2,2-diethoxyethyl)-4-methylpentanamide include:
- (2,2-Diethoxyethyl)benzene
- Bis(2,2-diethoxyethyl)disulfide
- Methyl (2S)-(2,2-diethoxyethyl)sulfanylacetate
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of functional groups and stereochemistry, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
特性
分子式 |
C19H38N2O3 |
|---|---|
分子量 |
342.5 g/mol |
IUPAC名 |
(2S)-2-amino-N-(cyclohexylmethyl)-N-(2,2-diethoxyethyl)-4-methylpentanamide |
InChI |
InChI=1S/C19H38N2O3/c1-5-23-18(24-6-2)14-21(13-16-10-8-7-9-11-16)19(22)17(20)12-15(3)4/h15-18H,5-14,20H2,1-4H3/t17-/m0/s1 |
InChIキー |
XPZDWMIWOLTUSZ-KRWDZBQOSA-N |
異性体SMILES |
CCOC(CN(CC1CCCCC1)C(=O)[C@H](CC(C)C)N)OCC |
正規SMILES |
CCOC(CN(CC1CCCCC1)C(=O)C(CC(C)C)N)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


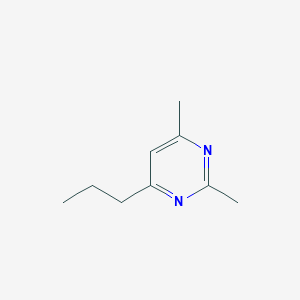
![benzyl N-[(2S)-1-[[1,2-dioxo-1-(pyridin-2-ylmethylamino)hexan-3-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B13120523.png)

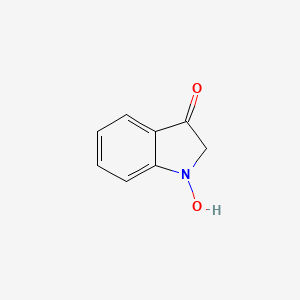

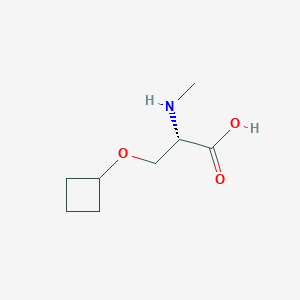
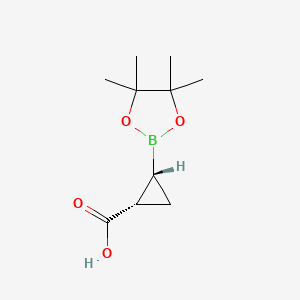
![Methyl 2-oxobenzo[d][1,3]dithiole-5-carboxylate](/img/structure/B13120565.png)
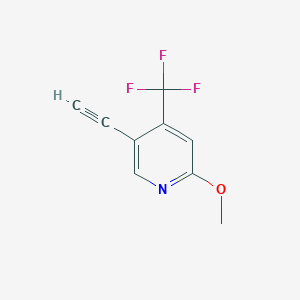
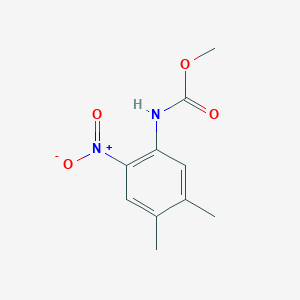

![6-Fluorobenzo[b]thiophen-5-amine](/img/structure/B13120587.png)
